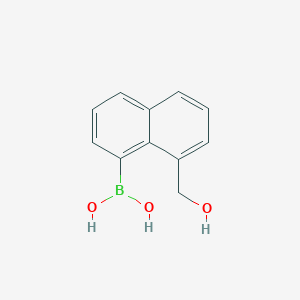
8-(Hydroxymethyl)naphthalene-1-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Hydroxymethyl)naphthalene-1-boronic acid is an organoboron compound that features a naphthalene ring substituted with a hydroxymethyl group at the 8-position and a boronic acid group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Hydroxymethyl)naphthalene-1-boronic acid typically involves the borylation of naphthalene derivatives. One common method is the direct borylation of 8-(Hydroxymethyl)naphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions: 8-(Hydroxymethyl)naphthalene-1-boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The boronic acid group can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Oxidation: 8-(Formyl)naphthalene-1-boronic acid or 8-(Carboxyl)naphthalene-1-boronic acid.
Reduction: 8-(Hydroxymethyl)naphthalene-1-borane.
Substitution: Various substituted naphthalene derivatives depending on the coupling partner.
科学研究应用
8-(Hydroxymethyl)naphthalene-1-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
作用机制
The mechanism of action of 8-(Hydroxymethyl)naphthalene-1-boronic acid primarily involves its ability to form boronate esters with diols and other nucleophiles. This interaction is crucial in various chemical and biological processes. The boronic acid group can also participate in transmetalation reactions, which are essential in cross-coupling reactions like the Suzuki-Miyaura coupling.
相似化合物的比较
Naphthalene-1-boronic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
8-(Hydroxymethyl)naphthalene: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
1,8-Dihydroxy naphthalene: Contains two hydroxyl groups, offering different reactivity and applications.
Uniqueness: 8-(Hydroxymethyl)naphthalene-1-boronic acid is unique due to the presence of both a hydroxymethyl group and a boronic acid group on the naphthalene ring. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a valuable building block in organic synthesis.
属性
分子式 |
C11H11BO3 |
|---|---|
分子量 |
202.02 g/mol |
IUPAC 名称 |
[8-(hydroxymethyl)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H11BO3/c13-7-9-5-1-3-8-4-2-6-10(11(8)9)12(14)15/h1-6,13-15H,7H2 |
InChI 键 |
MGXCQVKDSXIRRG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C(=CC=C1)C=CC=C2CO)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B13403085.png)
![N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine](/img/structure/B13403088.png)

![4,4,5,5-Tetramethyl-2-[(z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B13403091.png)
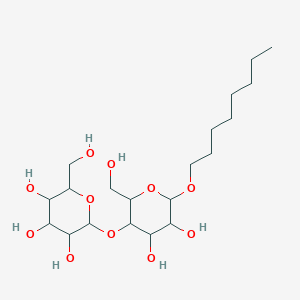
![[[(2S,3S,4R,5R)-5-[5-[(E)-3-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13403105.png)
![(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13403125.png)
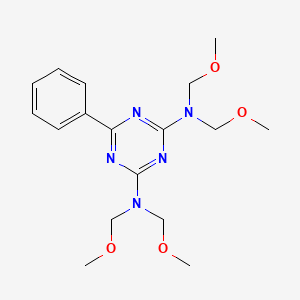
![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone](/img/structure/B13403133.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13403151.png)
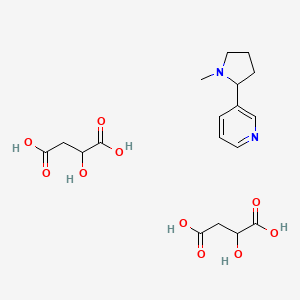
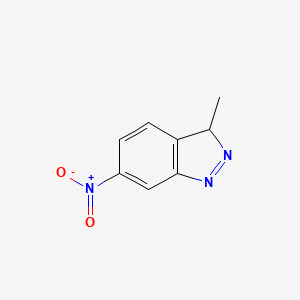
![[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate](/img/structure/B13403172.png)
![2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)
